molecular formula C12H16 B7997490 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene

1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene

Cat. No.: B7997490
M. Wt: 160.25 g/mol
InChI Key: YYRZFHFLXBUOBY-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where the benzene ring is substituted with a prop-2-en-1-yl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with prop-2-en-1-yl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Halogens, nitrating agents, Lewis acids as catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions, which modulate the compound’s activity and bioavailability.

Comparison with Similar Compounds

    Prop-1-en-2-ylbenzene: A similar compound with a different substitution pattern on the benzene ring.

    Propan-2-ylbenzene: Lacks the prop-2-en-1-yl group, resulting in different chemical properties and reactivity.

Uniqueness: 1-(Prop-2-en-1-yl)-3-(propan-2-yl)benzene is unique due to the presence of both prop-2-en-1-yl and propan-2-yl groups, which confer distinct chemical and physical properties. These substitutions influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

1-propan-2-yl-3-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-6-11-7-5-8-12(9-11)10(2)3/h4-5,7-10H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRZFHFLXBUOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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